molecular formula C7H14O3 B14657190 [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol CAS No. 41167-51-5

[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14657190
CAS No.: 41167-51-5
M. Wt: 146.18 g/mol
InChI Key: VWUQFWPEGNZUQV-NTSWFWBYSA-N
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Description

[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol is a chemical compound with the empirical formula C8H14O4. It is a chiral building block often used in organic synthesis due to its stereoselective properties. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of acetone with glycerol in the presence of an acid catalyst to form the dioxolane ring. The subsequent reduction of the intermediate product yields the desired compound. The reaction conditions often include:

    Temperature: 0-25°C

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvents: Common solvents include dichloromethane or toluene

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous flow reactors: For better control over reaction conditions

    Purification: Techniques such as distillation or crystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: Converts the alcohol group to a carbonyl group

    Reduction: Reduces the carbonyl group back to an alcohol

    Substitution: Replaces the hydroxyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products

    Oxidation: Forms [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanal

    Reduction: Yields this compound

    Substitution: Produces various substituted dioxolane derivatives

Scientific Research Applications

[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules

    Biology: Employed in the study of enzyme mechanisms and stereoselective reactions

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of [(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s stereoselective properties allow it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved often include:

    Enzyme catalysis: The compound acts as a substrate or inhibitor in enzymatic reactions

    Receptor binding: It may bind to specific receptors, modulating their activity

Comparison with Similar Compounds

[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:

  • Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
  • Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
  • ®-2,2-Dimethyl-1,3-dioxolane-4-methanol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure substances.

Properties

CAS No.

41167-51-5

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

VWUQFWPEGNZUQV-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(O1)(C)C)CO

Canonical SMILES

CC1C(OC(O1)(C)C)CO

Origin of Product

United States

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